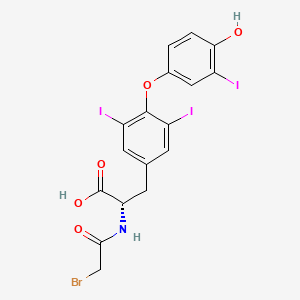
N-bromoacetyl-3,3',5-triiodothyronine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bromoacetyl-3,3’,5-triiodothyronine is a synthetic derivative of the thyroid hormone 3,3’,5-triiodothyronine. This compound is primarily used in scientific research for affinity labeling of thyroid hormone receptors. Its structure includes a bromoacetyl group attached to the 3,3’,5-triiodothyronine molecule, which enhances its reactivity and specificity in biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-bromoacetyl-3,3’,5-triiodothyronine is synthesized through a one-step bromacetylation reaction. The process involves refluxing a solution of 3,3’,5-triiodothyronine and bromoacetyl bromide in ethyl acetate. The reaction time is optimized based on the amount of hormone processed. The resulting product is then purified using high-speed counter-current chromatography, yielding a pure compound as confirmed by high-performance liquid chromatography and thin-layer chromatography .
Industrial Production Methods: While specific industrial production methods for N-bromoacetyl-3,3’,5-triiodothyronine are not widely documented, the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: N-bromoacetyl-3,3’,5-triiodothyronine primarily undergoes substitution reactions due to the presence of the bromoacetyl group. This group can be replaced by various nucleophiles, making the compound useful for affinity labeling and other biochemical applications .
Common Reagents and Conditions: The synthesis of N-bromoacetyl-3,3’,5-triiodothyronine involves reagents such as bromoacetyl bromide and ethyl acetate. The reaction is typically carried out under reflux conditions to ensure complete bromacetylation of the 3,3’,5-triiodothyronine molecule .
Major Products Formed: The primary product of the bromacetylation reaction is N-bromoacetyl-3,3’,5-triiodothyronine. Depending on the reaction conditions and the presence of other nucleophiles, various substituted derivatives of the compound can also be formed .
Applications De Recherche Scientifique
N-bromoacetyl-3,3’,5-triiodothyronine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in affinity labeling of thyroid hormone receptors, which helps in studying the binding characteristics and functions of these receptors. The compound is also used in the production of antibodies against thyroid hormone receptors, facilitating research into thyroid hormone action and regulation .
Mécanisme D'action
The mechanism of action of N-bromoacetyl-3,3’,5-triiodothyronine involves its binding to thyroid hormone receptors. The bromoacetyl group reacts with nucleophilic residues in the receptor, forming a covalent bond. This covalent modification allows researchers to study the receptor’s structure and function in detail. The molecular targets of N-bromoacetyl-3,3’,5-triiodothyronine include various thyroid hormone receptors and related proteins involved in thyroid hormone signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-bromoacetyl-L-thyroxine
- N-bromoacetyl-3,3’,5-triiodo-L-thyronine
- N-bromoacetyl-3,5-diiodo-L-thyronine
Uniqueness: N-bromoacetyl-3,3’,5-triiodothyronine is unique due to its specific structure, which includes a bromoacetyl group attached to the 3,3’,5-triiodothyronine molecule. This modification enhances its reactivity and specificity for thyroid hormone receptors, making it a valuable tool in biochemical and medical research .
Propriétés
Numéro CAS |
76970-94-0 |
|---|---|
Formule moléculaire |
C17H13BrI3NO5 |
Poids moléculaire |
771.9 g/mol |
Nom IUPAC |
(2S)-2-[(2-bromoacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C17H13BrI3NO5/c18-7-15(24)22-13(17(25)26)5-8-3-11(20)16(12(21)4-8)27-9-1-2-14(23)10(19)6-9/h1-4,6,13,23H,5,7H2,(H,22,24)(H,25,26)/t13-/m0/s1 |
Clé InChI |
AGUVIBCJWRFUTQ-ZDUSSCGKSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O |
SMILES isomérique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)CBr)I)I)O |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O |
Synonymes |
BrAc(125I)T3 N-bromoacetyl-(125I)T3 N-bromoacetyl-3,3',5-triiodo-L-thyronine N-bromoacetyl-3,3',5-triiodothyronine N-bromoacetyl-3,3',5-triiodothyronine, (D)-isomer N-bromoacetyl-T3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide](/img/structure/B1220799.png)








